7-((p-(Dimethylamino)phenyl)azo)-1H-indazole
Overview
Description
7-((p-(Dimethylamino)phenyl)azo)-1H-indazole: is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to two aryl groups. This particular compound is notable for its vibrant color and is often used in dyeing processes. The presence of the dimethylamino group enhances its solubility and reactivity, making it a valuable compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((p-(Dimethylamino)phenyl)azo)-1H-indazole typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of p-(Dimethylamino)aniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 1H-indazole under basic conditions to yield the desired azo compound.
Reaction Conditions:
Diazotization: p-(Dimethylamino)aniline, sodium nitrite, hydrochloric acid, ice bath (0-5°C)
Azo Coupling: 1H-indazole, sodium hydroxide, room temperature
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
7-((p-(Dimethylamino)phenyl)azo)-1H-indazole: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), acidic or basic medium
Reduction: Sodium borohydride (NaBH₄), hydrogenation with palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Corresponding amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
7-((p-(Dimethylamino)phenyl)azo)-1H-indazole: has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of colored polymers and materials.
Mechanism of Action
The mechanism of action of 7-((p-(Dimethylamino)phenyl)azo)-1H-indazole primarily involves its ability to undergo reversible redox reactions. The azo group can be reduced to form amines, which can then participate in further chemical reactions. This redox activity is crucial for its applications in dyeing and staining processes.
Molecular Targets and Pathways:
Redox Reactions: The azo group (N=N) is the primary site for redox reactions.
Complex Formation: The dimethylamino group enhances the compound’s ability to form complexes with various substrates.
Comparison with Similar Compounds
- 7-((p-(Dimethylamino)phenyl)azo)isoquinoline
- (E)-6-(4-(Dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione
Comparison
7-((p-(Dimethylamino)phenyl)azo)-1H-indazole: is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it exhibits higher solubility and reactivity, making it more suitable for certain applications in dyeing and staining.
Properties
IUPAC Name |
4-(1H-indazol-7-yldiazenyl)-N,N-dimethylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-20(2)13-8-6-12(7-9-13)17-18-14-5-3-4-11-10-16-19-15(11)14/h3-10H,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGAAAAORHKNAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC3=C2NN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601039698 | |
Record name | Benzenamine, 4-[2-(1H-indazol-7-yl)diazenyl]-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601039698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23612-78-4 | |
Record name | 1H-Indazole, 7-((p-(dimethylamino)phenyl)azo)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023612784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-[2-(1H-indazol-7-yl)diazenyl]-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601039698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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